

## An In-depth Technical Guide to the Discovery

and Development of SQ109

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Rac 109   |           |
| Cat. No.:            | B15618857 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SQ109 is a promising antitubercular drug candidate, an asymmetric diamine compound, that has progressed to late-stage clinical trials.[1][2] Discovered through a high-throughput screening of a combinatorial library, it represents a significant advancement in the fight against tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4] Its novel multi-target mechanism of action, primarily inhibiting the MmpL3 transporter, distinguishes it from existing anti-TB drugs and offers the potential for improved efficacy and a higher barrier to resistance.[5][6][7] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of SQ109, presenting key data, experimental methodologies, and visual representations of its biological pathways and development workflow.

## **Discovery and Initial Characterization**

SQ109 was identified in a partnership between Sequella, Inc., and the National Institutes of Health (NIH) from a screening of a 63,000-compound combinatorial library of 1,2-ethylenediamines.[3] This effort was part of a program initiated in 1999 to develop second-generation ethambutol analogs with improved potency and a distinct mechanism of action.[8] The screening process involved a whole-bacterium high-throughput screen against Mycobacterium tuberculosis (Mtb).[3]



### **Lead Optimization and Selection**

From the initial hits, SQ109 was selected as the lead candidate based on its potent in vitro activity against Mtb, a favorable selectivity index, and promising in vivo efficacy in a murine model of chronic TB infection.[9] Structure-activity relationship (SAR) studies were conducted to optimize the compound's properties.[10]

#### **Mechanism of Action**

SQ109 exhibits a multi-target mechanism of action, contributing to its potent bactericidal activity and low rate of resistance development.[7][11]

## **Primary Target: MmpL3 Transporter**

The primary target of SQ109 is the Mycobacterium tuberculosis membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[5][6] MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane.[5] Mycolic acids are fundamental components of the protective mycobacterial cell wall.

By inhibiting MmpL3, SQ109 disrupts the cell wall synthesis through the following steps:

- Inhibition of TMM Transport: SQ109 binds to MmpL3, blocking the translocation of TMM.[5]
- Accumulation of TMM: This blockage leads to the intracellular accumulation of TMM.[5]
- Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the incorporation of mycolic acids into the cell wall.[5]
- Loss of Cell Wall Integrity: The compromised cell wall structure results in increased permeability and eventual cell death.[5]

#### **Secondary Mechanisms**

In addition to MmpL3 inhibition, SQ109 has other reported mechanisms of action that contribute to its antimycobacterial effects:



- Proton Motive Force (PMF) Disruption: SQ109 can act as an uncoupler, collapsing the proton motive force (both the pH gradient and the membrane potential) across the mycobacterial membrane.[11][12]
- Inhibition of Menaquinone Biosynthesis: It has been shown to inhibit MenA and MenG, enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain.[6][11]

These multiple targeting mechanisms are believed to be responsible for the low frequency of spontaneous resistance to SQ109 observed in vitro.[7][13]

## Preclinical Development In Vitro Activity

SQ109 has demonstrated potent in vitro activity against a wide range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR isolates.

Table 1: In Vitro Activity of SQ109 against M. tuberculosis

| Strain                             | MIC (μg/mL) | Reference |
|------------------------------------|-------------|-----------|
| H37Rv                              | 0.16 - 0.78 | [5]       |
| Drug-Susceptible Clinical Isolates | 0.16 - 0.64 | [5]       |
| MDR Clinical Isolates              | 0.16 - 0.64 | [5]       |
| XDR Clinical Isolates              | 0.2 - 0.78  | [14]      |

### In Vivo Efficacy

Preclinical studies in murine models of tuberculosis demonstrated the in vivo efficacy of SQ109, both as a monotherapy and in combination with other anti-TB drugs.[15] In a chronic mouse model, SQ109 at 10 mg/kg showed a reduction in lung CFU comparable to ethambutol at 100 mg/kg.[15][16] Furthermore, replacing ethambutol with SQ109 in the standard first-line regimen (isoniazid, rifampicin, pyrazinamide) resulted in a more rapid clearance of bacteria from the lungs of mice.[3]



#### **Pharmacokinetics**

Pharmacokinetic studies in mice revealed that although oral bioavailability was low (around 4%), SQ109 exhibited a large volume of distribution and accumulated in target tissues like the lungs and spleen at concentrations significantly higher than its MIC.[15][16]

Table 2: Pharmacokinetic Parameters of SQ109 in Mice

| Parameter            | Intravenous (3<br>mg/kg) | Oral (25 mg/kg) | Reference |
|----------------------|--------------------------|-----------------|-----------|
| Cmax                 | 1038 ng/mL               | 135 ng/mL       | [16]      |
| Tmax                 | -                        | 0.31 h          | [16]      |
| t1/2                 | 3.5 h                    | 5.2 h           | [16]      |
| Oral Bioavailability | -                        | 4%              | [16]      |

Subsequent studies in a rabbit model of active TB also demonstrated high accumulation of SQ109 in lung tissue and cellular lesions.[13][17]

## **Clinical Development**

SQ109 has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans. It received FDA Fast Track and Orphan Drug designation in 2007.[3]

#### **Phase I Studies**

Three Phase 1 single and multiple-dose studies showed that SQ109 was safe and well-tolerated at doses up to 300 mg daily for up to 14 days.[3]

### **Phase IIa Studies**

A Phase 2a early bactericidal activity (EBA) study was completed in South Africa.[3] Another key Phase 2a study, NCT01218217, evaluated the EBA of different doses of SQ109 alone and in combination with rifampicin over 14 days in adults with newly diagnosed, smear-positive pulmonary TB.[6][18] The study found that SQ109 at doses of 75 mg, 150 mg, and 300 mg, both alone and in combination with rifampicin, was safe and well-tolerated.[6]



#### Phase IIb/III Studies

A Phase 2b-3 clinical study in Russia (NCT01785186) evaluated the efficacy and safety of SQ109 as an addition to the standard of care for multidrug-resistant pulmonary TB.[2][19] The results showed a statistically significant improvement in the clearance of lung bacteria in patients receiving the SQ109-containing regimen compared to the placebo group.[19] The sputum culture conversion rate at 6 months was 80% in the SQ109 group versus 61% in the placebo group.[19]

## **Experimental Protocols Minimum Inhibitory Concentration (MIC) Assay**

The MIC of SQ109 against M. tuberculosis is typically determined using the microplate Alamar blue assay (MABA) or a broth microdilution method.

Protocol: Broth Microdilution MIC Assay

- Prepare a serial two-fold dilution of SQ109 in a 96-well microplate containing Middlebrook
   7H9 broth supplemented with OADC.
- Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
- Include a drug-free control well and a sterile control well.
- Incubate the plates at 37°C for 7-14 days.
- The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth of the bacteria.

## In Vivo Efficacy in a Murine Model of Chronic TB

Protocol: Chronic Murine TB Model

- Infect female C57BL/6 mice via aerosol with a low dose of M. tuberculosis H37Rv.
- Allow the infection to establish for 3-4 weeks to create a chronic infection state.



- Administer SQ109 orally once daily for 5 days a week for the specified treatment duration (e.g., 4-8 weeks).
- Control groups should include untreated mice and mice treated with standard anti-TB drugs (e.g., isoniazid, rifampicin, ethambutol).
- At the end of the treatment period, euthanize the mice and homogenize the lungs and spleens.
- Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load.

# Visualizations SQ109 Mechanism of Action



Click to download full resolution via product page

Caption: Multi-target mechanism of action of SQ109.



## **SQ109 Drug Discovery and Development Workflow**



Click to download full resolution via product page



Caption: Workflow of SQ109 from discovery to clinical trials.

#### Conclusion

SQ109 represents a significant advancement in the development of new anti-tuberculosis therapies. Its unique multi-target mechanism of action, potent activity against drug-resistant strains, and promising clinical trial results highlight its potential to become a valuable component of future TB treatment regimens. The comprehensive data gathered throughout its development provide a strong foundation for its continued evaluation and potential regulatory approval. Further research into its synergistic interactions with other novel anti-TB agents may pave the way for shorter, more effective, and better-tolerated treatment regimens for all forms of tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. In Vivo Efficacy of SQ109 against Leishmania donovani, Trypanosoma spp. and Toxoplasma gondii and In Vitro Activity of SQ109 Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC



[pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa: Identification of Lead Compounds Against Mycobacterium abscessus and Malaria Parasites PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals SynOpen / Abstract [thieme-connect.com]
- 12. sequella.com [sequella.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-dose rifampicin, moxifloxacin, and SQ109 for treating tuberculosis: a multi-arm, multi-stage randomised controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. lornajane.net [lornajane.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. High-dose rifampicin, moxifloxacin, and SQ109 for treating tuberculosis: a multi-arm, multi-stage randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of SQ109]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618857#sq109-drug-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com